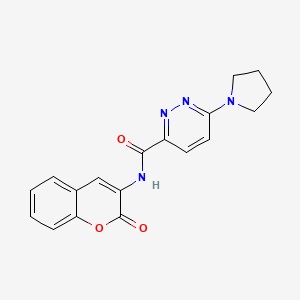

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

描述

属性

IUPAC Name |

N-(2-oxochromen-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(13-7-8-16(21-20-13)22-9-3-4-10-22)19-14-11-12-5-1-2-6-15(12)25-18(14)24/h1-2,5-8,11H,3-4,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDSIIVEIDQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

Synthesis of the Pyridazine Core: The pyridazine core can be constructed by the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Coupling of Chromenone and Pyridazine: The chromenone and pyridazine intermediates can be coupled through a nucleophilic substitution reaction, forming the desired pyridazine-chromenone scaffold.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the pyridazine-chromenone intermediate.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridazine or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce alkyl, acyl, or sulfonyl groups.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The chromenone and pyridazine moieties may contribute to its binding affinity and specificity for these targets.

相似化合物的比较

Chromene-Carboxamide Derivatives

Example Compound: 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide ()

- Structural Differences: The chromene ring is chlorinated at position 6, enhancing electron-withdrawing properties compared to the unsubstituted chromene in the target compound. A tripeptide-like chain replaces the pyridazine-pyrrolidinyl system, introducing additional hydrogen-bonding sites (amide and pyrrolidinone groups).

- Implications: Chlorination may improve metabolic stability but reduce solubility.

Pyridazine/Imidazo-Pyridazine Carboxamides

Example Compounds :

- (R)-6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)-N-(4-(2-hydroxyethyl)phenyl)imidazo[1,2-b]pyridazine-3-carboxamide ()

- N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ()

- Structural Differences :

- These compounds feature an imidazo[1,2-b]pyridazine core, adding a fused imidazole ring that increases rigidity and aromatic surface area.

- Substituents include fluorophenyl groups (enhancing lipophilicity) and hydroxyethyl/hydroxyphenyl moieties (improving solubility).

- Implications :

Pyrrolo-Pyridazine Carboxamides

Example Compound : (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

- Structural Differences: A pyrrolo[1,2-b]pyridazine core replaces the pyridazine ring, introducing a bicyclic system with a five-membered pyrrole ring.

- Implications :

Heterocyclic Carboxamides with Diverse Cores

Example Compounds :

- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

- 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide ()

- Structural Differences :

- The first compound replaces pyridazine with a piperazine-carboxamide linked to a benzoxazinyl group, while the second incorporates a cyclopropane-carboxamido group and a triazolyl substituent.

- Implications :

Key Structural and Functional Trends

| Feature | Target Compound | Comparators | Potential Impact |

|---|---|---|---|

| Core Structure | Pyridazine | Imidazo-pyridazine, pyrrolo-pyridazine, piperazine | Rigidity, aromatic surface area, and target selectivity vary with core modifications. |

| Substituents | Pyrrolidinyl, chromene-carboxamide | Fluorophenyl, hydroxyethyl, halogenated aryl, cyclopropane | Lipophilicity, solubility, and metabolic stability depend on substituent chemistry. |

| Planarity | Moderate (chromene) | High (imidazo-pyridazine) | Enhanced planarity may improve kinase inhibition via ATP-pocket interactions. |

| Solubility | Limited (pyrrolidinyl) | Improved (hydroxyethyl, piperazine) | Polar groups in comparators address solubility challenges inherent to aromatic cores. |

生物活性

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a coumarin moiety linked to a pyridazine ring and a pyrrolidine substituent. Its molecular formula is with a molecular weight of approximately 302.3251 g/mol. The structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of coumarin exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-oxo-2H-chromen...) | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |

| N-(2-oxo-2H-chromen...) | MCF7 (breast cancer) | 15 | Inhibition of Bcl-2 protein |

| N-(2-oxo-2H-chromen...) | H1299 (lung cancer) | 20 | Disruption of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in conditions like Alzheimer's disease.

Case Study: Neuroprotective Mechanism

In a study involving picrotoxin-induced convulsions in rats, administration of the compound significantly reduced seizure duration and frequency. This effect was correlated with decreased levels of pro-inflammatory cytokines in the brain tissue.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Antioxidant Properties : It scavenges free radicals, reducing oxidative damage in cells.

- Modulation of Signaling Pathways : It interferes with pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

常见问题

Q. What synthetic routes are optimal for preparing N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:

Pyridazine Core Formation : Condensation of 3-carboxypyridazine derivatives with pyrrolidine under Buchwald-Hartwig amination conditions to install the 6-pyrrolidinyl group .

Coumarin Conjugation : Amide coupling between the pyridazine-carboxylic acid intermediate and 3-amino-2H-chromen-2-one using carbodiimide reagents (e.g., EDC/HOBt) .

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. LCMS (m/z [M+H]+) and 1H/13C NMR confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for coumarin and pyridazine) and pyrrolidinyl protons (δ 1.5–3.5 ppm). COSY and HSQC resolve coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C19H17N3O3 requires m/z 335.1234) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, coumarin lactone at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on the compound’s conformation, and what software is recommended?

- Methodological Answer :

- Crystallization : Use vapor diffusion with DMSO/water mixtures. Single crystals suitable for X-ray diffraction often form at 4°C .

- Data Collection : Collect datasets at 100 K using synchrotron radiation (λ = 0.9–1.0 Å).

- Refinement : SHELXL is ideal for small-molecule refinement. Key steps include:

- Structure Solution : Charge-flipping (SHELXD) for initial phase determination.

- Hydrogen Placement : HFIX commands to model H-atoms .

- Validation : Check R-factors (<5%) and residual density maps using PLATON .

Q. What strategies assess the compound’s fluorescence properties, given its coumarin moiety?

- Methodological Answer :

- Spectrofluorometry : Measure excitation/emission spectra in PBS (pH 7.4). Coumarin derivatives typically emit at 450–500 nm (λ_ex = 320–360 nm) .

- Quantum Yield Calculation : Compare integrated fluorescence intensity to a standard (e.g., quinine sulfate) using:

where = intensity, = absorbance, = solvent refractive index .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Pyrrolidine Modifications : Replace pyrrolidine with azetidine or piperidine to test ring size effects. Use Pd-catalyzed cross-coupling for substituent variation .

- Coumarin Substituents : Introduce electron-withdrawing groups (e.g., -NO2) at the coumarin 6-position to enhance π-stacking with target proteins .

- Activity Assays : Test analogs in enzyme inhibition (e.g., kinase IC50 via ADP-Glo™) or cellular models (e.g., apoptosis assays) .

Q. What computational methods predict binding modes to biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。